molecular formula C7H6ClNO3 B038605 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one CAS No. 122307-13-5

2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one

Cat. No. B038605
M. Wt: 187.58 g/mol
InChI Key: GSZISRUZFNOIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one, also known as CAP, is a chemical compound that has gained significant attention in the field of scientific research. CAP is a pyridone derivative that possesses various biochemical and physiological effects, making it a promising compound for further research.

Mechanism Of Action

The mechanism of action of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one is not fully understood, but several studies have suggested that the compound acts by inhibiting various enzymes and signaling pathways. 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. The compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation.

Biochemical And Physiological Effects

2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has been shown to exhibit various biochemical and physiological effects. The compound has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in inflammation. In addition, the compound has been reported to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus (HIV).

Advantages And Limitations For Lab Experiments

2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has several advantages for lab experiments. The compound is readily available and can be synthesized using simple reaction conditions. 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one is also stable under normal laboratory conditions, making it easy to handle. However, there are some limitations to using 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one in lab experiments. The compound has limited solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one. One potential area of research is the development of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one-based imaging agents for Alzheimer's disease. Another area of research is the investigation of the compound's potential use in treating viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one and its potential applications in various disease models.

Synthesis Methods

The synthesis of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one involves the reaction of 2,3-dihydroxypyridine with chloroacetyl chloride in the presence of a base. This reaction results in the formation of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one, which can be purified through recrystallization. The synthesis of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has been reported in several research studies, and the yield of the reaction can be improved by optimizing the reaction conditions.

Scientific Research Applications

2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has also been investigated for its potential use as a diagnostic tool for detecting Alzheimer's disease. The compound has been shown to bind to amyloid-beta plaques, which are a hallmark of Alzheimer's disease, making it a promising candidate for developing imaging agents for the disease.

properties

CAS RN

122307-13-5

Product Name

2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

2-(2-chloroacetyl)-5-hydroxy-1H-pyridin-4-one

InChI

InChI=1S/C7H6ClNO3/c8-2-6(11)4-1-5(10)7(12)3-9-4/h1,3,12H,2H2,(H,9,10)

InChI Key

GSZISRUZFNOIEZ-UHFFFAOYSA-N

SMILES

C1=C(NC=C(C1=O)O)C(=O)CCl

Canonical SMILES

C1=C(NC=C(C1=O)O)C(=O)CCl

synonyms

Ethanone, 2-chloro-1-(4,5-dihydroxy-2-pyridinyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.